molecular formula C8H11NO2 B8640991 1-ethoxymethyl-1H-pyrrole-2-carbaldehyde

1-ethoxymethyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B8640991
M. Wt: 153.18 g/mol
InChI Key: ZZQOWVDJPZUFDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethoxymethyl-1H-pyrrole-2-carbaldehyde is a substituted pyrrole derivative featuring a carbaldehyde group at the 2-position of the pyrrole ring and an ethoxymethyl substituent at the 1-position. The ethoxymethyl group (–CH₂OCH₂CH₃) introduces both ether and alkyl functionalities, which influence the compound’s electronic properties, solubility, and reactivity. Pyrrole derivatives are widely studied due to their utility in pharmaceuticals, agrochemicals, and materials science. This compound’s structure allows for diverse applications, such as serving as a precursor in heterocyclic synthesis or as a ligand in coordination chemistry.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

1-(ethoxymethyl)pyrrole-2-carbaldehyde

InChI

InChI=1S/C8H11NO2/c1-2-11-7-9-5-3-4-8(9)6-10/h3-6H,2,7H2,1H3

InChI Key

ZZQOWVDJPZUFDB-UHFFFAOYSA-N

Canonical SMILES

CCOCN1C=CC=C1C=O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features of Pyrrole-2-carbaldehyde Derivatives

Compound Name Substituent at 1-Position Molecular Formula Molecular Weight (g/mol) Key Functional Groups
1-Ethoxymethyl-1H-pyrrole-2-carbaldehyde Ethoxymethyl (–CH₂OCH₂CH₃) C₈H₁₁NO₂ 153.18 Aldehyde, Ether
1-Allyl-1H-pyrrole-2-carbaldehyde Allyl (–CH₂CH=CH₂) C₈H₉NO 135.16 Aldehyde, Alkene
1-Benzyl-1H-pyrrole-2-carbaldehyde Benzyl (–CH₂C₆H₅) C₁₂H₁₁NO 185.22 Aldehyde, Aromatic
1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde 2-Nitrobenzyl (–CH₂C₆H₄NO₂) C₁₂H₁₀N₂O₃ 230.22 Aldehyde, Nitro, Aromatic
1-(Thiophen-2-ylpyrimidin-2-yl)-1H-pyrrole-2-carbaldehyde Thienylpyrimidinyl C₁₃H₁₀N₄OS 282.31 Aldehyde, Heteroaromatic (S, N)

Key Observations:

  • Solubility: The ethoxymethyl group enhances hydrophilicity relative to purely hydrophobic substituents (e.g., benzyl or allyl ), making it more soluble in polar solvents.
  • Steric Hindrance: Bulkier substituents, such as thienylpyrimidinyl , may impede reactivity at the aldehyde group due to steric effects.

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